molecular formula C15H15N3O5 B250670 N-(2-morpholinophenyl)-5-nitrofuran-2-carboxamide

N-(2-morpholinophenyl)-5-nitrofuran-2-carboxamide

Cat. No.: B250670
M. Wt: 317.30 g/mol
InChI Key: BIQWNNXDPVEAPZ-UHFFFAOYSA-N
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Description

N-(2-morpholinophenyl)-5-nitrofuran-2-carboxamide, also known as MNFC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MNFC has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for various laboratory experiments. In

Scientific Research Applications

N-(2-morpholinophenyl)-5-nitrofuran-2-carboxamide has been shown to exhibit a range of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. This compound has been shown to selectively react with ROS, producing a highly fluorescent product that can be easily detected using fluorescence microscopy. This property of this compound makes it a valuable tool for studying oxidative stress and related diseases.
Another area of research involves the use of this compound as a potential anti-cancer agent. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for the development of novel cancer therapies. This compound has also been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(2-morpholinophenyl)-5-nitrofuran-2-carboxamide is not fully understood, but it is believed to involve the production of reactive oxygen species (ROS) and subsequent oxidative stress. This compound has been shown to selectively react with ROS, leading to the production of a highly fluorescent product. This property of this compound has been used to develop a range of assays for the detection of ROS in living cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its ability to detect ROS, this compound has been shown to induce apoptosis in cancer cells, as well as exhibit anti-inflammatory properties. This compound has also been shown to inhibit the activity of certain enzymes, making it a potential candidate for the development of enzyme inhibitors.

Advantages and Limitations for Lab Experiments

N-(2-morpholinophenyl)-5-nitrofuran-2-carboxamide has several advantages for use in laboratory experiments. It is a readily available compound that can be synthesized in high yield and purity. This compound also exhibits a range of biochemical and physiological effects, making it a versatile tool for scientific research. However, this compound also has several limitations. It is a synthetic compound that may not accurately reflect the behavior of natural compounds in living systems. This compound may also exhibit off-target effects that could complicate data interpretation.

Future Directions

There are several future directions for research involving N-(2-morpholinophenyl)-5-nitrofuran-2-carboxamide. One area of research involves the development of this compound derivatives with improved properties, such as increased selectivity for ROS or enhanced anti-cancer activity. Another area of research involves the use of this compound in combination with other compounds to enhance its effectiveness in treating diseases. Finally, the use of this compound in animal models of disease could provide valuable insights into its potential therapeutic applications.

Synthesis Methods

N-(2-morpholinophenyl)-5-nitrofuran-2-carboxamide can be synthesized using a multi-step process involving the reaction of 2-morpholinophenylamine with 5-nitrofuran-2-carboxylic acid. The reaction is typically carried out in the presence of a suitable catalyst under controlled conditions to ensure high yield and purity of the final product. The synthesis method of this compound has been extensively studied and optimized, making it a readily available compound for scientific research.

Properties

Molecular Formula

C15H15N3O5

Molecular Weight

317.30 g/mol

IUPAC Name

N-(2-morpholin-4-ylphenyl)-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C15H15N3O5/c19-15(13-5-6-14(23-13)18(20)21)16-11-3-1-2-4-12(11)17-7-9-22-10-8-17/h1-6H,7-10H2,(H,16,19)

InChI Key

BIQWNNXDPVEAPZ-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC=CC=C2NC(=O)C3=CC=C(O3)[N+](=O)[O-]

Canonical SMILES

C1COCCN1C2=CC=CC=C2NC(=O)C3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

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